Trpc6-pam-C20

Vue d'ensemble

Description

TRPC6-PAM-C20 est un modulateur allostérique positif sélectif des canaux TRPC6 (récepteur potentiel transitoire canonique 6). Il est connu pour sa capacité à améliorer l'activation des canaux TRPC6, qui jouent un rôle crucial dans divers processus physiologiques, notamment la signalisation du calcium et l'activité neuronale .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Les voies de synthèse spécifiques et les conditions réactionnelles sont brevetées et impliquent généralement l'utilisation de techniques avancées de synthèse organique .

Méthodes de production industrielle

La production industrielle de TRPC6-PAM-C20 est réalisée dans des conditions contrôlées afin de garantir une grande pureté et une grande cohérence. Le processus implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées, suivie d'étapes de purification telles que la cristallisation et la chromatographie pour obtenir la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

TRPC6-PAM-C20 subit principalement des réactions qui impliquent son interaction avec les canaux TRPC6. Ces réactions comprennent :

Activation : this compound améliore l'activation des canaux TRPC6 en augmentant les concentrations intracellulaires de calcium.

Réactifs et conditions courantes

Les réactifs courants utilisés dans la synthèse et les réactions de this compound comprennent des solvants organiques comme le diméthylsulfoxyde (DMSO) et divers catalyseurs qui facilitent la formation du produit souhaité. Les réactions sont généralement effectuées à des conditions de température et de pH contrôlées afin de garantir un rendement et une pureté optimaux .

Produits majeurs

Le principal produit des réactions impliquant this compound est le canal TRPC6 activé, ce qui conduit à une augmentation des niveaux de calcium intracellulaire et à des effets physiologiques subséquents .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Neurosciences : Il est utilisé pour étudier le rôle des canaux TRPC6 dans la signalisation neuronale et la neuroprotection.

Fonction plaquettaire : This compound a été utilisé pour étudier l'agrégation plaquettaire et son rôle dans les maladies thrombotiques.

Mécanisme d'action

This compound exerce ses effets en se liant au canal TRPC6 à un site allostérique, distinct du site actif. Cette liaison améliore la réponse du canal à ses activateurs naturels, ce qui conduit à une augmentation de l'influx de calcium dans la cellule. Les niveaux élevés de calcium intracellulaire activent diverses voies de signalisation en aval, y compris la voie de la protéine de liaison à l'élément de réponse au cAMP (CREB), qui est impliquée dans la survie et la protection neuronales .

Applications De Recherche Scientifique

TRPC6-PAM-C20 is a selective positive allosteric modulator of the transient receptor potential canonical 6 (TRPC6) channels . It enhances the activation of TRPC6 channels, which are critical in calcium signaling and neuronal activity. this compound binds to the TRPC6 channel at an allosteric site, which is distinct from the active site, enhancing the channel’s response to its natural activators and increasing calcium influx into the cell. This leads to the activation of downstream signaling pathways, such as the cAMP response element-binding protein (CREB) pathway, which is involved in neuronal survival and protection.

Scientific Research Applications

This compound is used in a variety of scientific research applications.

- Neuroscience It is used to study the function of TRPC6 channels in neuronal signaling and neuroprotection. A study in International Journal of Molecular Sciences suggests that C20 might be recognized as a prospective TRPC6-specific compound that efficiently penetrates the blood-brain barrier, restores synaptic deficiency in vitro and in vivo, and recovers memory deficit .

- Cardiology Research has indicated that this compound can modulate cardiac function by influencing calcium signaling pathways in cardiac cells.

- Pharmacology It serves as a valuable tool for investigating the pharmacological properties of TRPC6 channels and developing potential therapeutic agents targeting these channels.

- Platelet Function This compound has been used to study platelet aggregation and its role in thrombotic diseases. Studies show that this compound can enhance wild-type and mutant TRPC6-mediated calcium influx . TRPC6 gain-of-function can enhance platelet activation .

Mécanisme D'action

TRPC6-PAM-C20 exerts its effects by binding to the TRPC6 channel at an allosteric site, distinct from the active site. This binding enhances the channel’s response to its natural activators, leading to increased calcium influx into the cell. The elevated intracellular calcium levels activate various downstream signaling pathways, including the cAMP response element-binding protein (CREB) pathway, which is involved in neuronal survival and protection .

Comparaison Avec Des Composés Similaires

Composés similaires

TRPC6-PAM-C10 : Un autre modulateur allostérique positif des canaux TRPC6, mais avec une puissance et une sélectivité différentes.

TRPC6-PAM-C15 : Structure similaire à TRPC6-PAM-C20, mais avec des variations dans ses groupes fonctionnels, conduisant à des propriétés pharmacologiques différentes.

Unicité

This compound est unique en raison de sa haute sélectivité et de sa puissance en tant que modulateur des canaux TRPC6. Sa capacité à améliorer l'activation du canal TRPC6 à de faibles concentrations basales de diacylglycérol (DAG) le distingue des autres modulateurs. Cela en fait un outil précieux pour étudier les voies de signalisation dépendantes de TRPC6 et développer des agents thérapeutiques potentiels .

Activité Biologique

Transient receptor potential cation channel 6 (TRPC6) is a member of the TRP channel family, which plays a crucial role in various physiological processes, including calcium signaling in cells. TRPC6 is particularly significant in the context of platelet activation and neuronal protection during ischemic events. The compound TRPC6-PAM-C20 is recognized as a selective positive allosteric modulator of TRPC6, enhancing its activity and influencing various biological pathways.

This compound selectively activates TRPC6 over other TRP channels, enhancing calcium influx when used in conjunction with other agonists like OAG (1-oleoyl-2-acetyl-sn-glycerol). This synergistic effect has been observed in various experimental setups, indicating that this compound can significantly modulate cellular responses by increasing intracellular calcium concentrations, which is pivotal for processes such as platelet activation and neuronal survival during ischemic conditions .

Platelet Activation Studies

- Gain-of-Function Mutations : Research has shown that gain-of-function mutations in TRPC6 enhance platelet activation. In studies involving murine models with the E896K mutation, this compound was found to facilitate increased calcium influx and subsequent platelet activation compared to wild-type controls. This suggests that this compound can potentiate the effects of mutant channels, leading to enhanced integrin activation and phosphatidylserine (PS) exposure on platelets .

- Calcium Influx Dynamics : In vitro analyses demonstrated that the application of this compound resulted in significant increases in thrombin-induced calcium influx and PS exposure in mutant platelets, while wild-type platelets did not exhibit these enhancements. This indicates the compound's potential in modifying pathological states associated with altered TRPC6 activity .

Neuroprotective Effects

- Ischemic Stroke Models : In studies focusing on cerebral ischemia, activating TRPC6 through compounds like this compound demonstrated protective effects against neuronal death. The activation of TRPC6 channels was linked to the upregulation of cAMP response element-binding protein (CREB), which is crucial for neuronal survival. This highlights the therapeutic potential of this compound in conditions like ischemic stroke where neuronal protection is paramount .

- Cellular Mechanisms : The modulation of calcium signaling through TRPC6 has been associated with reduced excitotoxicity from glutamate release, suggesting that this compound could mitigate damage from excessive calcium influx during ischemic events .

Comparative Data Table

| Study Focus | Effect of this compound | Observations |

|---|---|---|

| Platelet Activation | Enhanced calcium influx | Increased PS exposure and integrin activation |

| Ischemic Stroke | Neuroprotection | Upregulation of CREB and reduced neuronal death |

| Gain-of-Function Mutations | Potentiation of mutant effects | Significant increase in thrombin-induced responses |

Propriétés

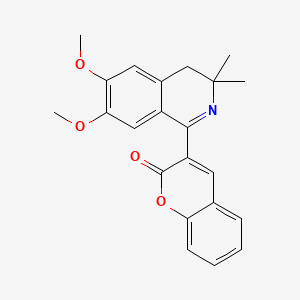

IUPAC Name |

3-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4/c1-22(2)12-14-10-18(25-3)19(26-4)11-15(14)20(23-22)16-9-13-7-5-6-8-17(13)27-21(16)24/h5-11H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNICUMZYPOCXCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC(=C(C=C2C(=N1)C3=CC4=CC=CC=C4OC3=O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.